Cas no 64091-90-3 (4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal)
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinebutanal, g-(methylnitrosoamino)-
- 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal
- 4-(METHYLNITROSAMINO)-4-(3-PYRIDYL)BUTANAL
- 4-(methyl-nitroso-amino)-4-(3-pyridyl)butanal
- 4-(methyl-nitroso-amino)-4-pyridin-3-yl-butyraldehyde
- 4-(N-Methyl-M-nitrosamino)-4-(3-pyridyl)butanal
- 4-(N-Nitrosomethylamino)-4-(3-pyridyl)-1-butanal
- 4-(N-Nitroso-N-methylamino)-4-(3-pyridyl)butanal
- BRN 0396208
- Butanal, 4-(N-methyl-N-nitrosamino)-4-(3-pyridyl)-
- Q27271455
- NS00073884
- GAMMA-(METHYLNITROSOAMINO)-3-PYRIDINEBUTANAL
- DTXSID00897139
- 3-Pyridinebutanal, .gamma.-(methylnitrosoamino)-
- .GAMMA.-(METHYLNITROSOAMINO)-3-PYRIDINEBUTANAL
- AKOS030255787
- 64091-90-3
- gamma-(Methylnitrosamino)-3-pyridinebutyraldehyde
- UNII-921VK962LT
- 5-22-14-00731 (Beilstein Handbook Reference)
- G91127
- SCHEMBL1085890
- 3-Pyridinebutanal, gamma-(methylnitrosoamino)-
- N-methyl-N-(4-oxo-1-pyridin-3-ylbutyl)nitrous amide
- 4-(methylnitrosamino)-4-(3-pyridyl) butanal (NNA)
- 921VK962LT
- 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)-1-butanal
- DTXCID001326566
- 4-(methylnitrosamino)-4-(3-pyridyl)-butanal
-
- Inchi: 1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3
- InChI Key: FRJHUNPWTKLYGL-UHFFFAOYSA-N
- SMILES: O=CCCC(C1C=NC=CC=1)N(C)N=O
Computed Properties
- Exact Mass: 207.10100
- Monoisotopic Mass: 207.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- Density: 1.1933 (rough estimate)
- Boiling Point: 346.25°C (rough estimate)
- Refractive Index: 1.4830 (estimate)
- PSA: 62.63000
- LogP: 1.71500
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal Security Information
- Safety Term:N;NITROSO COMPOUNDS;N;NITROSO COMPOUNDS
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M325650-2.5mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 2.5mg |
$ 121.00 | 2023-09-07 | ||
| TRC | M325650-5mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 5mg |
$ 158.00 | 2023-09-07 | ||
| TRC | M325650-10mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 10mg |
$ 298.00 | 2023-09-07 | ||
| TRC | M325650-25mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 25mg |
$ 523.00 | 2023-04-17 | ||
| TRC | M325650-50mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 50mg |
$ 981.00 | 2023-04-17 | ||
| TRC | M325650-100mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 100mg |
$ 1681.00 | 2023-04-17 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M275473-10mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 95% | 10mg |
¥5299.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M275473-100mg |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 100mg |
¥10,170.00 | 2021-05-28 | ||
| A2B Chem LLC | AG72013-10mg |
4-(methylnitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 95% | 10mg |
$277.00 | 2024-04-19 | |
| A2B Chem LLC | AG72013-50mg |
4-(methylnitrosamino)-4-(3-pyridyl)butanal |
64091-90-3 | 50mg |
$2400.00 | 2023-12-30 |
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal
Comprehensive Overview of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (CAS No. 64091-90-3)
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal, with the CAS number 64091-90-3, is a specialized organic compound that has garnered significant attention in scientific research due to its unique structural properties and potential applications. This compound, often abbreviated as NNAL precursor, is a derivative of pyridine and nitrosamine, making it a subject of interest in various biochemical and pharmacological studies. Its molecular structure features a pyridyl group and a nitrosamino moiety, which contribute to its reactivity and functional versatility.
In recent years, the compound has been studied for its role in metabolic pathways and its interactions with biological systems. Researchers have explored its potential as a biomarker in certain biochemical processes, particularly in the context of nitrosamine metabolism. The presence of the 3-pyridyl group in its structure makes it a valuable intermediate in synthetic chemistry, enabling the development of more complex molecules for pharmaceutical and agrochemical applications.
One of the most frequently searched questions related to 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal is its synthesis method and stability under various conditions. Studies indicate that the compound requires careful handling due to its sensitivity to light and temperature. Its synthesis typically involves the reaction of 3-pyridinecarboxaldehyde with N-methyl-N-nitrosamine under controlled conditions, yielding the desired product with high purity. The compound's spectroscopic properties, including its NMR and mass spectra, have been well-documented, aiding in its identification and characterization.
Another area of interest is the compound's potential environmental impact. Given the increasing focus on green chemistry and sustainable practices, researchers are investigating the biodegradability and toxicity of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal. Preliminary studies suggest that it may undergo degradation under specific environmental conditions, but further research is needed to fully understand its ecological footprint.
The compound's relevance to drug discovery and medicinal chemistry cannot be overstated. Its structural features make it a candidate for the development of novel therapeutic agents, particularly in the realm of targeted drug delivery and enzyme inhibition. For instance, its nitrosamino group has been explored for its ability to modulate enzyme activity, potentially leading to new treatments for various diseases.
In the context of analytical chemistry, 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal is often used as a reference standard for calibrating instruments and validating methods. Its well-defined properties make it an ideal candidate for quality control in laboratories. Additionally, its chromatographic behavior has been extensively studied, providing valuable insights into its separation and detection in complex matrices.
As the scientific community continues to explore the potential of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal, its applications are expected to expand. Current research is focused on optimizing its synthesis, improving its stability, and uncovering new biological activities. With advancements in computational chemistry and molecular modeling, researchers are gaining deeper insights into its interactions at the atomic level, paving the way for innovative uses.
In summary, 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal (CAS No. 64091-90-3) is a compound of significant scientific interest, with applications spanning biochemistry, pharmacology, and analytical chemistry. Its unique structure and reactivity make it a valuable tool for researchers, while ongoing studies aim to unlock its full potential in various fields. As the demand for specialized organic compounds grows, this molecule is poised to play a pivotal role in future scientific breakthroughs.
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